Biformin

Description

BenchChem offers high-quality Biformin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biformin including the price, delivery time, and more detailed information at info@benchchem.com.

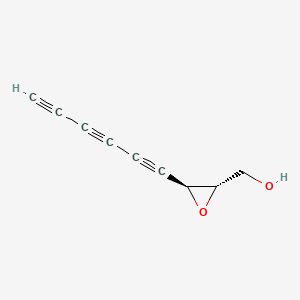

Structure

3D Structure

Properties

CAS No. |

1403-08-3 |

|---|---|

Molecular Formula |

C9H6O2 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

[(2S,3S)-3-hexa-1,3,5-triynyloxiran-2-yl]methanol |

InChI |

InChI=1S/C9H6O2/c1-2-3-4-5-6-8-9(7-10)11-8/h1,8-10H,7H2/t8-,9-/m0/s1 |

InChI Key |

IIUXKFHSJIUAFU-IUCAKERBSA-N |

Isomeric SMILES |

C#CC#CC#C[C@H]1[C@@H](O1)CO |

Canonical SMILES |

C#CC#CC#CC1C(O1)CO |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Buformin (B1668040) in Cancer Cells

Introduction

Buformin, a biguanide (B1667054) class of oral antihyperglycemic agent, has garnered significant attention for its potential as an anticancer therapeutic.[1] Originally used for the treatment of type 2 diabetes, emerging preclinical evidence has illuminated its potent anti-neoplastic properties, often reported to be more potent than its more widely studied counterpart, metformin (B114582).[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which buformin exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism: Mitochondrial Complex I Inhibition

The primary and most widely accepted mechanism of action for buformin, like other biguanides, is the inhibition of mitochondrial respiratory chain complex I (NADH dehydrogenase).[4][5][6][7] This inhibition disrupts the electron transport chain, leading to several critical downstream metabolic consequences:

-

Decreased ATP Production : By impairing oxidative phosphorylation, buformin significantly reduces the intracellular production of ATP, the cell's primary energy currency.[8][9][10]

-

Increased AMP/ATP Ratio : The reduction in ATP levels leads to a corresponding increase in the ratio of adenosine (B11128) monophosphate (AMP) to ATP. This shift in the cellular energy balance serves as a critical stress signal.[6][11]

-

Generation of Reactive Oxygen Species (ROS) : Disruption of the electron transport chain can lead to an increase in the production of ROS, which can induce cellular damage and trigger stress responses.[8][10]

This fundamental action on mitochondria is the catalyst for the cascade of signaling events that ultimately result in buformin's anti-tumorigenic effects.[7]

Key Signaling Pathway: AMPK/mTOR Axis

The increase in the cellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][6][12] Once activated via phosphorylation, AMPK initiates a signaling cascade that promotes catabolic processes to generate ATP while inhibiting anabolic processes that consume ATP, such as cell growth and proliferation.

A primary downstream target of AMPK is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a crucial regulator of cell growth, protein synthesis, and proliferation.[2][8] AMPK activation inhibits mTOR signaling, primarily through the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2).[12] This leads to the reduced phosphorylation and activity of key mTORC1 downstream effectors, including:

-

Ribosomal protein S6 kinase (S6K) and its substrate, the ribosomal protein S6 (S6) .[2][8]

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) .[2]

The inhibition of these proteins ultimately suppresses protein synthesis and halts cell cycle progression, thereby inhibiting cancer cell growth.[2][8]

Cellular and Metabolic Consequences of Buformin Action

The inhibition of the AMPK/mTOR pathway and the overarching metabolic stress induced by buformin manifest in a variety of anti-cancer effects.

Inhibition of Proliferation and Cell Cycle Arrest

Buformin consistently demonstrates a dose-dependent inhibition of cell proliferation across numerous cancer cell lines.[2][8] This is often accompanied by cell cycle arrest. For instance, in endometrial cancer cells, buformin was shown to induce G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells.[2] This effect is linked to the downregulation of key cell cycle proteins like cyclin D1 and CDK4.[8][9]

Induction of Apoptosis and Autophagy

Buformin treatment can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2][8] In endometrial and cervical cancer cell lines, treatment resulted in an increased rate of apoptosis, contributing to the reduction in cell viability.[2][8]

Reduction of Invasion and Metastasis

A critical aspect of buformin's anti-cancer activity is its ability to reduce the invasive and metastatic potential of cancer cells.[2] Studies have shown that buformin treatment leads to a reduction in cell adhesion and a significant decrease in the number of cells penetrating through artificial matrices in transwell invasion assays.[2][8][9] This is often associated with the downregulation of matrix metalloproteinase 9 (MMP9), an enzyme crucial for breaking down the extracellular matrix.[8][9][10]

Metabolic Reprogramming

In response to the inhibition of oxidative phosphorylation, cancer cells treated with buformin undergo a metabolic shift. They exhibit increased glucose uptake and lactate (B86563) production, indicating a compensatory reliance on glycolysis.[8][9] This metabolic vulnerability can be exploited, as combining buformin with glycolysis inhibitors has shown synergistic anti-cancer effects.[13][14]

Quantitative Data Summary

Buformin's potency is often highlighted by its half-maximal inhibitory concentration (IC50) values, which are consistently lower than those of metformin in the same cell lines.

Table 1: In Vitro IC50 Values of Buformin in Cancer Cell Lines

| Cancer Type | Cell Line | Buformin IC50 (72h) | Metformin IC50 (72h) | Reference |

| Endometrial Cancer | Ishikawa | 8 µM | 1.4 mM (1400 µM) | [2] |

| Endometrial Cancer | ECC-1 | 150 µM | 1.6 mM (1600 µM) | [2] |

| Cervical Cancer | C33A | 236.2 µM | Not Reported | [8] |

| Cervical Cancer | Hcc94 | 166.1 µM | Not Reported | [8] |

| Cervical Cancer | SiHa | 622.8 µM | Not Reported | [8] |

| Cervical Cancer | HeLa | 1202 µM | Not Reported | [8] |

| Osteosarcoma | U-2 OS | 69.1 µM | Not Reported | [10] |

| Lung Cancer | H460 | ~0.5 mM (500 µM) | ~2.5 mM (2500 µM) | [13][15] |

Table 2: In Vivo Anti-Tumor Efficacy of Biguanides

| Animal Model | Biguanide | Dose | Key Findings | Reference |

| MNU-induced Mammary Carcinogenesis (Rat) | Buformin | 7.6 mmol/kg diet | Decreased cancer incidence, multiplicity, and burden. | [16][17] |

| MNU-induced Mammary Carcinogenesis (Rat) | Metformin | 9.3 mmol/kg diet | No significant effect on carcinogenesis. | [16][17] |

| MNU-induced Mammary Carcinogenesis (Rat) | Phenformin (B89758) | 5.0 mmol/kg diet | No significant effect on carcinogenesis. | [16][17] |

| MNU-induced Mammary Carcinogenesis (Rat) | Buformin | 10 mmol/kg diet | Significantly reduced tumor burden vs. metformin. | [18] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of buformin's mechanism of action.

Western Blotting for AMPK and S6 Phosphorylation

This is the most common method to assess the activation of the AMPK pathway.

-

Cell Culture and Treatment : Cancer cell lines (e.g., ECC-1, Ishikawa, C33A) are plated and grown to ~70-80% confluency.[2][8] Cells are then treated with varying concentrations of buformin (e.g., 10 µM, 100 µM, 500 µM) or a vehicle control for specified time periods (e.g., 12, 24, 48 hours).[2][8]

-

Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[19][20]

-

Protein Quantification : The total protein concentration of the lysates is determined using a Bradford or BCA protein assay kit to ensure equal loading.[19][20]

-

SDS-PAGE and Transfer : Equal amounts of protein (typically 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPKα at Thr172), total AMPKα, phosphorylated S6 (p-S6), and total S6.[2][19]

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[19] Densitometry analysis is used to quantify changes in protein phosphorylation relative to total protein levels.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure the reduction in cell viability.

-

Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and allowed to adhere for 24 hours.[2]

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of buformin or metformin, and cells are incubated for a set period (e.g., 72 hours).[2]

-

MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.[2]

-

Solubilization and Reading : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570-595 nm).[2] The results are used to calculate the IC50 value.

Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells.

-

Chamber Preparation : Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding : Cancer cells, previously serum-starved, are seeded into the upper chamber in serum-free media containing buformin or a vehicle control. The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.[8]

-

Incubation : The plates are incubated for a period (e.g., 24 hours) to allow invasive cells to degrade the matrix and migrate through the membrane pores.[8]

-

Quantification : Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The reduction in the number of invading cells indicates the anti-invasive effect of the treatment.[8]

Conclusion

Buformin exerts significant anti-proliferative, pro-apoptotic, and anti-metastatic effects in a wide range of cancer cells.[2] Its core mechanism of action is the inhibition of mitochondrial complex I, which triggers energetic stress and activates the AMPK signaling pathway.[6] The subsequent inhibition of the mTOR pathway disrupts crucial cellular processes required for tumor growth and survival.[2] The superior potency of buformin compared to metformin, as evidenced by lower IC50 values, suggests it is a promising candidate for further investigation and development as a cancer therapeutic, particularly in combination with conventional chemotherapies to enhance efficacy and overcome resistance.[2][8]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question | MDPI [mdpi.com]

- 7. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]

- 8. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buformin suppresses osteosarcoma via targeting AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metformin, an anti-diabetic agent reduces growth of cutaneous squamous cell carcinoma by targeting mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Biguanides Metformin and Buformin in Combination with 2-Deoxy-glucose or WZB-117 Inhibit the Viability of Highly Resistant Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] The Biguanides Metformin and Buformin in Combination with 2-Deoxy-glucose or WZB-117 Inhibit the Viability of Highly Resistant Human Lung Cancer Cells | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of Biguanides: An In-depth Technical Guide to their Anti-Diabetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanide (B1667054) derivatives have been a cornerstone in the management of type 2 diabetes for decades, with metformin (B114582) being the most widely prescribed oral hypoglycemic agent globally.[1] This technical guide provides a comprehensive overview of the core anti-diabetic properties of biguanide derivatives, with a primary focus on metformin, and comparative insights into its predecessors, phenformin (B89758) and buformin (B1668040). We delve into the molecular mechanisms of action, detailing the pivotal role of AMP-activated protein kinase (AMPK) and mitochondrial complex I. This document presents quantitative data on their efficacy and pharmacokinetics in clearly structured tables, alongside detailed experimental protocols for key assays used in their evaluation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying biological processes and research methodologies.

Introduction: A Historical Perspective and Renewed Interest

The journey of biguanides in medicine began with the discovery of galegine, a guanidine (B92328) derivative from the plant Galega officinalis, known for its glucose-lowering effects.[1] This led to the synthesis of metformin, phenformin, and buformin. While phenformin and buformin were withdrawn from many markets in the 1970s due to a higher risk of lactic acidosis, metformin has maintained its status as a first-line therapy for type 2 diabetes mellitus (T2DM).[1][2] Its remarkable safety profile, coupled with its efficacy in reducing hyperglycemia without causing weight gain or significant hypoglycemia, has solidified its clinical importance.[3][4] Renewed interest in biguanides extends beyond their anti-diabetic effects, with ongoing research exploring their potential in cancer therapy and other metabolic disorders.[1]

Mechanism of Action: A Multi-faceted Approach to Glycemic Control

The anti-diabetic properties of biguanide derivatives are primarily attributed to their effects on the liver, with additional actions in the skeletal muscle and gut.[1] The central mechanism involves the inhibition of mitochondrial respiratory chain complex I.[5][6] This inhibition leads to a decrease in cellular ATP levels and a subsequent increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[5][7]

Activated AMPK orchestrates a series of downstream events that collectively contribute to the anti-hyperglycemic effect of biguanides:

-

Suppression of Hepatic Gluconeogenesis: AMPK activation leads to the inhibition of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production, a major contributor to hyperglycemia in T2DM.[5][8]

-

Enhanced Insulin (B600854) Sensitivity and Peripheral Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating increased glucose uptake from the bloodstream.[3][8]

-

Reduced Intestinal Glucose Absorption: Biguanides have been shown to decrease the absorption of glucose from the gastrointestinal tract.[3]

Recent studies have also highlighted an AMPK-independent mechanism involving the antagonism of glucagon (B607659) signaling, further contributing to the reduction of hepatic glucose output.[6]

Figure 1: Simplified signaling pathway of biguanide derivatives.

Quantitative Data Presentation

The following tables summarize the key quantitative data for metformin, phenformin, and buformin, providing a comparative perspective on their anti-diabetic properties.

Table 1: Comparative Efficacy of Biguanide Derivatives

| Parameter | Metformin | Phenformin | Buformin |

| Typical HbA1c Reduction (Monotherapy) | 1.0 - 2.0 percentage points[9][10] | Data not readily available from large-scale trials[9] | Data not readily available from large-scale trials[9] |

| Primary Clinical Use | First-line therapy for T2DM[3] | Largely withdrawn due to lactic acidosis risk[9] | Largely withdrawn due to lactic acidosis risk[9] |

| Effect on Body Weight | Neutral or slight reduction | Neutral or slight reduction | Neutral or slight reduction |

| Risk of Hypoglycemia (Monotherapy) | Very low[4] | Low | Low |

| Risk of Lactic Acidosis | Very low[2] | High[9] | Higher than metformin[9] |

Table 2: Comparative Pharmacokinetic Properties of Biguanide Derivatives

| Parameter | Metformin | Phenformin | Buformin |

| Oral Bioavailability | 40 - 60%[11] | Higher than metformin | Higher than metformin |

| Plasma Protein Binding | Negligible[11] | ~20% | ~15% |

| Metabolism | Not metabolized[11] | Extensively metabolized in the liver | Metabolized in the liver |

| Elimination Half-life | 4.0 - 8.7 hours[11] | 7 - 15 hours | 3 - 5 hours |

| Primary Route of Excretion | Renal (unchanged)[11] | Renal (metabolites) | Renal (metabolites) |

| Lipophilicity | Low | High | Moderate |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preclinical evaluation of biguanide derivatives.

In Vitro Assay: AMPK Activation by Western Blot

This protocol details the detection of AMPK activation in cell culture by assessing the phosphorylation of its catalytic α-subunit at Threonine 172.

Materials:

-

Cell culture medium and supplements

-

Biguanide derivative of interest

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the biguanide derivative at various concentrations and time points. Include a vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1]

-

SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[5]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system. Strip the membrane and re-probe with an antibody against total AMPKα for normalization. Quantify band intensities using densitometry software.[1]

In Vitro Assay: Glucose Uptake in 3T3-L1 Adipocytes

This protocol measures the ability of differentiated 3T3-L1 adipocytes to take up a fluorescently labeled glucose analog, 2-NBDG.

Materials:

-

Differentiated 3T3-L1 adipocytes in a 24-well plate

-

Serum-free, glucose-free DMEM

-

Insulin (100 nM)

-

Biguanide derivative of interest

-

2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

-

Cytochalasin B (for assessing non-specific uptake)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes. Prior to the assay, incubate the cells in serum-free, low-glucose medium for 24 hours.[12]

-

Pre-treatment: Wash the cells twice with glucose-free, serum-free medium. Pre-treat the cells with the biguanide derivative for a specified duration.

-

Insulin Stimulation: Stimulate the cells with or without 100 nM insulin for 20-30 minutes.[12][13] A separate set of wells should be treated with cytochalasin B to determine non-specific glucose uptake.[12]

-

Glucose Uptake: Add 2-NBDG to each well and incubate for 10-20 minutes at 37°C.[12]

-

Termination and Measurement: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells and measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated cells) from all other readings. Express the results as a percentage of the non-stimulated control.[12]

In Vivo Assay: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT assesses the ability of an animal to clear an oral glucose load, providing insights into glucose metabolism.

Materials:

-

Diabetic mouse model (e.g., db/db mice)

-

Biguanide derivative of interest

-

20% Dextrose solution

-

Glucometer and glucose test strips

-

Oral gavage needle

-

Microvettes for blood collection

Procedure:

-

Animal Preparation and Fasting: Acclimatize the mice and fast them for 5-6 hours with free access to water.[6]

-

Baseline Blood Glucose: Weigh each mouse and take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.[6]

-

Drug Administration: Administer the biguanide derivative or vehicle control orally at a predetermined time before the glucose challenge.

-

Glucose Challenge: Administer a 2 g/kg body weight bolus of 20% dextrose solution via oral gavage. Start a timer immediately.[6]

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose gavage and measure blood glucose levels.[6]

-

Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify the glucose excursion.

Figure 2: General experimental workflow for screening biguanide derivatives.

Conclusion and Future Directions

Biguanide derivatives, particularly metformin, remain indispensable in the therapeutic arsenal (B13267) against type 2 diabetes. Their multifaceted mechanism of action, centered on the activation of AMPK and inhibition of mitochondrial complex I, provides robust glycemic control with a favorable safety profile. This technical guide has provided a comprehensive overview of their anti-diabetic properties, supported by quantitative data and detailed experimental protocols.

Future research in this field is likely to focus on several key areas:

-

Elucidation of Novel Molecular Targets: Further investigation into the AMPK-independent mechanisms and other potential cellular targets of biguanides.

-

Development of Novel Biguanide Derivatives: Synthesis and screening of new biguanide compounds with improved efficacy and safety profiles, potentially with tissue-specific targeting.

-

Repurposing Biguanides: Continued exploration of the therapeutic potential of biguanides in other diseases, including cancer, polycystic ovary syndrome (PCOS), and non-alcoholic fatty liver disease (NAFLD).

The enduring legacy and ongoing exploration of biguanide derivatives underscore their significance in medicine and offer promising avenues for future drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. protocols.io [protocols.io]

- 3. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. vmmpc.org [vmmpc.org]

- 6. Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. droracle.ai [droracle.ai]

- 10. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. jabonline.in [jabonline.in]

- 13. tierschutz.uzh.ch [tierschutz.uzh.ch]

The Core Cellular Pathways Affected by Biguanide Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary cellular pathways modulated by biguanide (B1667054) treatment, with a principal focus on metformin (B114582), the most widely used biguanide in clinical practice. This document delves into the molecular mechanisms of action, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.

Executive Summary

Biguanides, a class of oral antihyperglycemic agents, exert their therapeutic effects by modulating fundamental cellular metabolic and signaling pathways. The primary mechanism involves the inhibition of mitochondrial respiratory chain Complex I, leading to a decrease in cellular ATP levels and a subsequent increase in the AMP:ATP ratio. This shift in cellular energy status activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK, in turn, phosphorylates multiple downstream targets, leading to the inhibition of anabolic pathways such as gluconeogenesis and the mammalian target of rapamycin (B549165) (mTOR) signaling, and the stimulation of catabolic processes like glucose uptake. This guide will explore these core pathways in detail, providing the necessary technical information for researchers in the field.

Core Cellular Pathways Modulated by Biguanides

Inhibition of Mitochondrial Respiratory Complex I

The foundational event in the mechanism of action of biguanides is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition reduces the oxidation of NADH to NAD+, decreases the proton gradient across the inner mitochondrial membrane, and consequently curtails ATP synthesis.[1] While metformin is a relatively weak inhibitor of isolated Complex I, its cationic nature leads to its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential, thereby concentrating its inhibitory effect at its site of action.[1][3][4] Phenformin and buformin (B1668040) are generally more potent inhibitors of Complex I compared to metformin.[5][6]

Data Presentation: Comparative Inhibitory Concentrations (IC50) of Biguanides on Mitochondrial Complex I

| Biguanide | IC50 (in vitro, isolated mitochondria/membranes) | Cell Type/Source | Reference |

| Metformin | 1.1 mM - 79 mM | Bovine heart mitochondria, various | [1][3][4] |

| Phenformin | ~20-fold more potent than metformin | Human platelets | [7] |

| Buformin | More potent than metformin | Not specified | [5] |

| Mito-Met10 | 0.4 µM | Pancreatic cancer cells | [4] |

Note: IC50 values can vary significantly depending on the experimental conditions, such as the source of mitochondria and the specific assay used.

Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration by biguanides leads to a decrease in cellular energy status, reflected by an increased AMP:ATP ratio. This metabolic stress is a potent activator of AMPK, a serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[8][9] Upon activation by phosphorylation at Threonine 172 of its catalytic α-subunit, AMPK initiates a cascade of events aimed at restoring energy balance.[10] It achieves this by stimulating ATP-producing catabolic pathways and inhibiting ATP-consuming anabolic processes.[8]

Data Presentation: Quantitative Analysis of AMPK Activation by Metformin

| Cell Type | Metformin Concentration | Fold Increase in p-AMPK/AMPK Ratio | Reference |

| Bovine Mammary Epithelial Cells | Not specified | Statistically significant increase | [9] |

| Human Ovarian Granulosa-Lutein Cells | 2 mM (in the presence of insulin) | Statistically significant increase | [11] |

| Lymphoma Cells | 10 mM | Statistically significant increase | [12] |

Note: The extent of AMPK activation is dependent on the cell type, metformin concentration, and duration of treatment.

Inhibition of the Mammalian Target of Rapamycin (mTOR) Pathway

A critical downstream effector of AMPK is the mTOR signaling pathway, a central controller of cell growth, proliferation, and protein synthesis.[13] Activated AMPK can inhibit mTOR Complex 1 (mTORC1) through two primary mechanisms:

-

TSC2-dependent inhibition: AMPK phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.

-

Raptor-dependent inhibition: AMPK can directly phosphorylate Raptor, a regulatory component of mTORC1, leading to its inhibition.

The inhibition of mTORC1 by biguanides contributes significantly to their anti-proliferative and anti-cancer effects.[13][14]

Data Presentation: Quantitative Analysis of mTOR Pathway Inhibition by Biguanides

| Cell Line | Biguanide & Concentration | Effect on mTOR Signaling | Reference |

| High-Grade Serous Ovarian Cancer | Metformin (10 mM), Phenformin (1 mM) | Decreased p-S6K (T389) | [14] |

| Primary Neurons | Metformin (2.5 mM) | Dephosphorylation of S6 ribosomal protein | [13] |

| Lymphoma Cells | Metformin | Decreased phosphorylation of mTOR | [12] |

Downstream Cellular Effects of Biguanide Treatment

Inhibition of Hepatic Gluconeogenesis

A primary therapeutic effect of biguanides in the context of type 2 diabetes is the suppression of hepatic gluconeogenesis, the metabolic pathway responsible for de novo glucose synthesis in the liver.[15] This effect is mediated through both AMPK-dependent and AMPK-independent mechanisms:

-

AMPK-dependent: Activated AMPK phosphorylates and inactivates key gluconeogenic enzymes and transcription factors.

-

AMPK-independent: The biguanide-induced increase in the cytosolic NADH/NAD+ ratio, resulting from mitochondrial inhibition, allosterically inhibits key gluconeogenic enzymes.

Stimulation of Glucose Uptake

Biguanides also enhance glucose uptake in peripheral tissues, such as skeletal muscle and adipocytes.[16] This is primarily achieved by promoting the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, an effect that is partially dependent on AMPK activation.[16]

Experimental Protocols

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells to assess the inhibitory effect of biguanides on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with substrates like pyruvate (B1213749), malate, and ADP)

-

Mitochondrial inhibitors (e.g., rotenone (B1679576), antimycin A, oligomycin)

-

Biguanides of interest (e.g., metformin, phenformin, buformin)

-

Isolated mitochondria or cultured cells

Procedure:

-

Plate Preparation:

-

For isolated mitochondria: Add assay medium to each well of a Seahorse microplate. Add a small volume of isolated mitochondria suspension to each well and centrifuge the plate to adhere the mitochondria to the bottom.

-

For intact cells: Seed cells in a Seahorse microplate and allow them to adhere and grow to the desired confluency.

-

-

Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Setup:

-

Replace the cell culture medium with pre-warmed assay medium.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

-

Load the injector ports of the hydrated sensor cartridge with the biguanide solutions and mitochondrial inhibitors at the desired concentrations.

-

-

Measurement:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay protocol.

-

The protocol should include baseline OCR measurements followed by sequential injections of the biguanide and then the mitochondrial inhibitors to determine the specific site of inhibition.

-

-

Data Analysis: Analyze the OCR data to determine the effect of the biguanide on basal respiration, ATP-linked respiration, and maximal respiration. The specific inhibition of Complex I can be confirmed by observing a lack of further OCR reduction upon injection of rotenone after biguanide treatment.

Western Blot for Phosphorylated AMPK (p-AMPK) and mTOR (p-mTOR)

This protocol describes the detection of phosphorylated forms of AMPK and mTOR as a measure of their activation status following biguanide treatment.

Materials:

-

Cultured cells

-

Biguanide solutions

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-AMPK (Thr172), anti-AMPK, anti-p-mTOR (Ser2448), anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of the biguanide for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold change in activation.

2-Deoxyglucose (2-DG) Uptake Assay

This protocol measures the rate of glucose uptake in cells treated with biguanides using a fluorescently labeled glucose analog, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), or a radioactive analog like [3H]-2-deoxyglucose.

Materials:

-

Cultured cells (e.g., adipocytes, myotubes)

-

Biguanide solutions

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG or [3H]-2-deoxyglucose

-

Stop solution (e.g., ice-cold KRH buffer with a glucose transport inhibitor like cytochalasin B)

-

Lysis buffer

-

Fluorometer or scintillation counter

Procedure:

-

Cell Treatment: Culture cells to the desired state (e.g., differentiated adipocytes) and treat with the biguanide for the desired time.

-

Glucose Starvation: Wash the cells with KRH buffer and incubate them in glucose-free KRH buffer for a short period to deplete intracellular glucose.

-

Glucose Uptake: Add KRH buffer containing 2-NBDG or [3H]-2-deoxyglucose to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold stop solution.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Measurement:

-

For 2-NBDG: Measure the fluorescence of the cell lysates using a fluorometer.

-

For [3H]-2-deoxyglucose: Measure the radioactivity of the cell lysates using a scintillation counter.

-

-

Data Analysis: Normalize the fluorescence or radioactivity signal to the protein concentration of the lysate to determine the rate of glucose uptake.

Hepatic Gluconeogenesis Assay (Pyruvate Tolerance Test)

This in vivo protocol assesses the effect of biguanides on hepatic gluconeogenesis in animal models.[15][17][18][19]

Materials:

-

Animal model (e.g., mice)

-

Biguanide solution for administration (e.g., oral gavage)

-

Sodium pyruvate solution

-

Glucometer and test strips

-

Anesthesia (if required for blood collection)

Procedure:

-

Animal Preparation: Fast the animals overnight to deplete glycogen (B147801) stores.

-

Biguanide Treatment: Administer the biguanide to the treatment group at the desired dose and time before the pyruvate challenge.

-

Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail snip.

-

Pyruvate Challenge: Administer an intraperitoneal injection of sodium pyruvate.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.

-

Data Analysis: Plot the blood glucose concentration over time for both the control and treatment groups. A lower glucose excursion in the biguanide-treated group indicates inhibition of hepatic gluconeogenesis. The area under the curve (AUC) can be calculated for a quantitative comparison.

Visualization of Signaling Pathways

AMPK Signaling Pathway

Caption: Biguanide-induced activation of the AMPK signaling pathway.

mTOR Signaling Pathway Inhibition by AMPK

Caption: Inhibition of the mTOR signaling pathway by activated AMPK.

Experimental Workflow: Western Blot for p-AMPK

Caption: Workflow for Western Blot analysis of p-AMPK.

References

- 1. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 2. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria-targeted metformins: anti-tumour and redox signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biguanide metformin acts on tau phosphorylation via mTOR/protein phosphatase 2A (PP2A) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. Glucose Uptake Assays | Revvity [revvity.com]

- 17. mmpc.org [mmpc.org]

- 18. U Mass - Hepatic gluconeogenesis [protocols.io]

- 19. Approach to Assessing Determinants of Glucose Homeostasis in the Conscious Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Buformin's Role in Cellular Metabolism and Energetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buformin (B1668040), a member of the biguanide (B1667054) class of drugs, has garnered significant attention for its profound effects on cellular metabolism and energetics. Historically used as an anti-diabetic agent, its potent anti-neoplastic properties are now a major focus of research. This technical guide provides an in-depth exploration of buformin's core mechanisms of action, focusing on its impact on key metabolic pathways and cellular energy homeostasis. We will delve into its role as a mitochondrial complex I inhibitor, a potent activator of AMP-activated protein kinase (AMPK), and a modulator of downstream signaling cascades, including the mTOR pathway. This document synthesizes quantitative data from various studies, details key experimental protocols for investigating buformin's effects, and provides visual representations of the signaling pathways involved to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Pronged Approach

Buformin's primary mechanism of action is centered around the disruption of cellular energy balance, which it achieves through two main interconnected events:

-

Inhibition of Mitochondrial Respiratory Chain Complex I: Buformin, like other biguanides, directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition curtails the flow of electrons, leading to a decreased rate of oxidative phosphorylation and a subsequent reduction in ATP synthesis.[3] The decreased ATP production results in an increased intracellular AMP:ATP ratio, a critical signal of energy stress.[4]

-

Activation of AMP-Activated Protein Kinase (AMPK): The rise in the AMP:ATP ratio is a potent activator of AMPK, a master regulator of cellular energy homeostasis.[4][5] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis) while promoting catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation).[5]

Impact on Cellular Metabolism

Buformin's influence extends across the central metabolic pathways of the cell, primarily impacting glucose and lipid metabolism.

Glucose Metabolism

Buformin significantly alters glucose metabolism, a key factor in its anti-diabetic and anti-cancer effects.

-

Enhanced Glucose Uptake and Glycolysis: Buformin treatment leads to an increase in glucose uptake by cells.[3][6] This is partly mediated by the AMPK-dependent translocation of glucose transporters (like GLUT1 and GLUT4) to the cell membrane.[3][7][8] To compensate for the reduced ATP production from oxidative phosphorylation, cells upregulate glycolysis, leading to increased lactate (B86563) production.[3][6]

-

Suppression of Gluconeogenesis: In hepatic cells, buformin suppresses gluconeogenesis, the process of generating glucose from non-carbohydrate precursors.[3] This is achieved through the inhibition of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase.[3]

Lipid Metabolism

Buformin also exerts significant control over lipid metabolism, contributing to its therapeutic potential.

-

Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[9][10] This leads to a decrease in de novo lipid synthesis.[11]

-

Promotion of Fatty Acid Oxidation: The inhibition of ACC leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1).[9] This promotes the transport of fatty acids into the mitochondria for β-oxidation.[5][12]

Modulation of Key Signaling Pathways

The metabolic reprogramming induced by buformin is intricately linked to its modulation of critical intracellular signaling pathways, most notably the AMPK/mTOR axis.

The AMPK/mTOR Signaling Pathway

The activation of AMPK by buformin leads to the direct and indirect inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[4]

-

Direct Inhibition: AMPK can directly phosphorylate and inhibit components of the mTORC1 complex.[13]

-

Indirect Inhibition: AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.[13]

The inhibition of mTORC1 by the buformin-activated AMPK pathway leads to a downstream cascade of events, including:

-

Reduced Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in a global reduction in protein synthesis and cell proliferation.[13][14]

-

Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by buformin can induce this cellular recycling process.[8]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of buformin from various studies.

Table 1: IC50 Values of Buformin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |

| ECC-1 | Endometrial Cancer | ~150 | 72 | |

| Ishikawa | Endometrial Cancer | ~8 | 72 | [14] |

| C33A | Cervical Cancer | 236.2 | 72 | |

| Hcc94 | Cervical Cancer | 166.1 | 72 | [3] |

| SiHa | Cervical Cancer | 622.8 | 72 | [3] |

| HeLa | Cervical Cancer | 1202 | 72 | [3] |

| H460 | Lung Cancer | ~500 | 72 | [2] |

Table 2: Effects of Buformin on Cellular Energetics

| Cell Line(s) | Parameter | Effect | Concentration (µM) | Duration (hours) | Citation |

| C33A, Hcc94, SiHa | ATP Production | Sharply declined | 10, 100, 200 | Not Specified | [3] |

| C33A, Hcc94, SiHa | Lactate Production | Increased | 10, 100, 200 | 24 | [3] |

| C33A, Hcc94, SiHa | ROS Production | Increased (dose-dependent) | 10, 100, 500 | 6 | [3] |

| ECC-1, Ishikawa | Adhesion | Inhibition (22-31% in ECC-1, 4-21% in Ishikawa) | 10, 100 | 2 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of buformin.

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of buformin on cell viability and proliferation.

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[15]

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[15]

-

Add 10 µL of various concentrations of buformin to the respective wells.[15]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]

-

Add 10 µL of CCK-8 solution to each well.[15]

-

Incubate the plate for 1-4 hours in the incubator.[15]

-

Measure the absorbance at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.[15]

Western Blot for AMPK Activation

This protocol is for detecting the phosphorylation status of AMPK and its downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with buformin at desired concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.[16]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence detection system. The ratio of phosphorylated protein to total protein is used to determine the activation status.[10]

Glucose Uptake Assay (2-NBDG)

This protocol measures the rate of glucose uptake into cells.

Materials:

-

96-well plate (black, clear bottom for fluorescence microscopy)

-

Glucose-free culture medium

-

2-NBDG (fluorescent glucose analog)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate.[4]

-

The next day, replace the medium with glucose-free medium and incubate for a period to starve the cells of glucose (e.g., 1-2 hours).[1]

-

Treat the cells with buformin in glucose-free medium.

-

Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for a defined period (e.g., 10-60 minutes).[4]

-

Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.[1]

-

Measure the fluorescence intensity using a microplate reader (excitation/emission ≈ 485/535 nm) or a flow cytometer.[1][4]

Transwell Invasion Assay

This protocol assesses the effect of buformin on the invasive potential of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

24-well plates

-

Serum-free and serum-containing medium

Procedure:

-

Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[3]

-

Seed serum-starved cells in the upper chamber of the Transwell insert in serum-free medium.[3]

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[3]

-

Add buformin to the upper or lower chamber, depending on the experimental design.

-

Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.[3]

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.[3]

-

Count the number of stained cells in several microscopic fields to quantify invasion.[3]

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Materials:

-

Seahorse XF Analyzer and corresponding cell culture microplates

-

Seahorse XF calibrant

-

Seahorse assay medium

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF calibrant and incubate overnight at 37°C in a non-CO2 incubator.[13]

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.[17]

-

Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and buformin if desired.

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will measure the basal OCR, followed by sequential injections of the compounds to determine key parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[18]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Buformin's signaling cascade via AMPK and mTOR.

Caption: Workflow for studying buformin's cellular effects.

Conclusion

Buformin is a potent modulator of cellular metabolism and energetics with significant therapeutic potential, particularly in the context of cancer. Its ability to inhibit mitochondrial complex I and subsequently activate the AMPK signaling pathway places it at a critical node of metabolic regulation. This guide provides a comprehensive technical overview of its mechanisms, quantitative effects, and the experimental approaches required to further elucidate its role. For researchers and drug development professionals, a thorough understanding of these core principles is essential for harnessing the full therapeutic promise of buformin and related biguanides. Further investigation into the nuanced, context-dependent effects of buformin in different cellular and disease models will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dojindo.co.jp [dojindo.co.jp]

- 16. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer | PLOS One [journals.plos.org]

structural-activity relationship of biguanide compounds

An In-depth Technical Guide to the Structure-Activity Relationship of Biguanide (B1667054) Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: Biguanides are a versatile class of compounds with a rich history, evolving from herbal remedies to cornerstone treatments for type 2 diabetes and showing significant potential in anticancer and antimalarial therapies. Their deceptively simple chemical scaffold—two guanidine (B92328) moieties linked by a nitrogen atom—allows for a wide range of structural modifications that profoundly influence their pharmacokinetic profiles, mechanisms of action, and therapeutic efficacy. This guide provides a detailed exploration of the structure-activity relationships (SAR) of biguanide compounds, focusing on how chemical substitutions affect their primary molecular targets, including mitochondrial complex I and dihydrofolate reductase (DHFR). We present quantitative data on the antidiabetic, anticancer, and antimalarial activities of various derivatives, detail key experimental protocols for their evaluation, and illustrate the core signaling pathways and workflows through diagrams.

The journey of biguanides began with the discovery of guanidine derivatives in the plant Galega officinalis (French lilac), which was used in medieval times for its glucose-lowering properties.[1] This led to the synthesis of metformin (B114582), phenformin (B89758), and buformin. Today, metformin is the most prescribed oral antidiabetic agent globally, valued for its efficacy, weight neutrality, and low risk of hypoglycemia.[1][2] Beyond diabetes, research has revealed the potent antiproliferative and antimalarial activities of biguanide derivatives, sparking renewed interest in this chemical class for broader therapeutic applications.[3][4]

Core Pharmacophore and Primary Mechanisms of Action

The biguanide pharmacophore consists of two linked guanidine groups, creating a highly basic, hydrophilic, and cationic molecule at physiological pH.[5][6] The primary mechanism for the metabolic effects of biguanides like metformin and phenformin is the inhibition of mitochondrial respiratory chain complex I.[1][7] This action reduces ATP production, increases the cellular AMP:ATP ratio, and subsequently activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[1][2][8] Activated AMPK phosphorylates downstream targets to inhibit anabolic processes like gluconeogenesis and lipogenesis while promoting catabolic processes like fatty acid oxidation and glucose uptake.[2][9]

Another key target for certain biguanides, particularly the antimalarial drug proguanil (B194036), is dihydrofolate reductase (DHFR).[10][11] By mimicking the structure of folate, these compounds competitively inhibit DHFR, disrupting the synthesis of purines and pyrimidines, which is essential for cell growth and division in pathogens like Plasmodium falciparum.[11][12]

Structure-Activity Relationships by Therapeutic Area

The biological activity of biguanides is highly dependent on the nature of the substituents on the core structure. Lipophilicity, steric bulk, and electronic properties of these substituents dictate the compound's absorption, mitochondrial uptake, target affinity, and overall efficacy.

Antidiabetic Activity

The primary distinction among antidiabetic biguanides lies in the lipophilicity of their side chains, which correlates with both potency and the risk of adverse effects, particularly lactic acidosis.

-

Metformin: Features two small methyl groups, resulting in low lipophilicity. This contributes to its favorable safety profile and reliance on organic cation transporters (OCTs) for cellular uptake.[1][6] Its oral bioavailability is approximately 40-60%.[13]

-

Phenformin: Contains a more lipophilic phenylethyl group. This structural change increases its potency but also enhances its ability to inhibit mitochondrial respiration, leading to a higher risk of lactic acidosis and its eventual withdrawal from many markets.[1][3]

-

Buformin: Possesses an n-butyl group, giving it an intermediate lipophilicity and risk profile between metformin and phenformin.[1]

| Compound | Substituent | Relative Potency (Complex I Inhibition) | Plasma Half-life (oral) | Therapeutic Plasma Conc. | Primary Adverse Effect |

| Metformin | Two methyl groups | Lower | 4.0 - 8.7 hours[13] | 3.8 - 12.39 µM[1] | GI distress, B12 deficiency[14] |

| Phenformin | Phenylethyl group | Higher | ~11 hours[1] | ~0.97 µM[1] | High risk of lactic acidosis[14] |

| Buformin | n-butyl group | Higher | Not widely reported | Not widely reported | High risk of lactic acidosis[14] |

Anticancer Activity

The anticancer properties of biguanides are linked to both their metabolic effects (AMPK activation, mTOR inhibition) and direct impacts on cancer cell stress responses.[9][15] SAR studies aim to increase potency and selectivity for tumor cells.

-

Lipophilicity and Chain Length: Increasing the length of alkyl chains enhances antiproliferative activity. For example, proguanil derivatives with n-pentyl to n-octyl chains (5C-8C) showed significantly better anticancer abilities than proguanil itself.[16] Similarly, n-heptyl-containing biguanide derivatives exhibited potent activity, with IC50 values in the low micromolar range against several human cancer cell lines.[17]

-

Aromatic Substitutions: Modifying the aryl group significantly impacts activity. Introduction of ortho-substituents on the phenyl ring of phenformin analogues, such as methyl (compound 7) or chloro (compound 12), led to more potent inhibition of hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR) compared to the parent compound.[18] Derivatives with an o-hydroxyphenyl substituent also showed high activity against colorectal cancer cells.[19]

-

Fluorine Moieties: The addition of fluorine-containing groups, such as trifluoromethoxy, can significantly enhance biological activity and anti-proliferative capabilities.[16]

| Compound/Derivative | Key Structural Feature | Target Cell Line(s) | IC50 Value (µM) | Reference |

| Proguanil | Parent compound | Various human cancer lines | Higher than derivatives | [17] |

| 10a-10c, 11d | n-heptyl group with halogenated phenyl | Various human cancer lines | 2.21 - 9.59 | [17] |

| 8C | Trifluoromethoxy-phenyl + n-octyl | Various human cancer lines | Significantly better than proguanil | [16] |

| Phenformin (1) | Phenylethyl group | HT29 (Glucose-deprived) | 26.5 | [20] |

| Compound 7 | o-methylphenyl group | HT29 (Glucose-deprived) | 2.8 | [18][20] |

| Compound 12 | o-chlorophenyl group | HT29 (Glucose-deprived) | 1.8 | [18][20] |

| 2c, 3c | o-hydroxyphenyl group | HCT116, SW620 | 20 - 27 | [19] |

Antimalarial & Antiprotozoal Activity (DHFR Inhibition)

The activity of biguanides like proguanil and its active metabolite cycloguanil (B1669406) against parasites relies on their ability to inhibit DHFR.

-

Proguanil: Acts as a prodrug, cyclizing in vivo to form cycloguanil, the active DHFR inhibitor.[4][21]

-

Aromatic Substituents: The N1-phenyl ring is crucial. A parabolic relationship exists between the hydrophobicity of substituents on this ring and binding affinity to wild-type DHFR.[22]

-

Biphenyl (B1667301) Derivatives: A biphenyl derivative of a dihydrotriazine (B2-07) was found to be a highly potent inhibitor of Toxoplasma gondii DHFR (tgDHFR) with an activity of 12 nM.[23][24]

| Compound | Target Enzyme | Activity (IC50) | Key Finding | Reference |

| Phenformin | E. coli DHFR | Ki ≈ 0.2 mM | ~100-fold more potent than metformin | [10][25] |

| Metformin | E. coli DHFR | Ki ≈ 20 mM | Competitive inhibitor | [10][25] |

| B2-07 | T. gondii DHFR | 12 nM | Highly potent biphenyl derivative | [12][23] |

| B2-02, B2-06, B2-07 | T. gondii DHFR | >100-fold more potent than trimethoprim | Improved potency over standard drugs | [12][24] |

Antiviral Activity

Studies on biguanide oligomers against HIV-1 have revealed a clear SAR based on molecular structure.

-

Linker Length and Lipophilicity: Increases in the length of the hydrocarbon linkers between biguanide units generally correlate with increased lipophilicity, leading to greater antiviral activity but also higher cytotoxicity.[26]

-

Optimal Therapeutic Index: The compound PEHMB, with biguanide units spaced by alternating ethylene (B1197577) and hexamethylene linkers, provided the best in vitro therapeutic index (CC50/IC50) among the compounds tested.[26]

Key Experimental Protocols

Evaluating the activity of biguanide derivatives requires specific and robust assays. Below are methodologies for three key experimental procedures.

Protocol: DHFR Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit DHFR by monitoring the oxidation of its cofactor, NADPH.[10][12]

Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., pH 7.0 MTA buffer with EDTA and β-mercaptoethanol). Prepare stock solutions of DHFR enzyme, NADPH, the substrate dihydrofolate (DHF), and the test biguanide compound.

-

Pre-incubation: In a cuvette, pre-incubate the DHFR enzyme and NADPH for 2 minutes at 30°C to allow for conformational stabilization.[10]

-

Reaction Initiation: Initiate the reaction by adding a mixture of DHF and the inhibitor compound to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine IC50 or Ki values by plotting reaction rates against inhibitor concentrations using appropriate kinetic models (e.g., Lineweaver-Burk plots followed by secondary plots of slope vs. inhibitor concentration).[10]

Protocol: Lactate (B86563) Production Assay in Cell Culture

This assay quantifies lactate accumulation in the culture medium, an indicator of increased anaerobic glycolysis resulting from mitochondrial inhibition by biguanides.[14]

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a multi-well plate and grow to 70-80% confluency.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test biguanide (e.g., Metformin 0-5 mM). Include a positive control (e.g., a known inhibitor of oxidative phosphorylation).

-

Incubation: Incubate cells for a defined period (e.g., 24 hours).

-

Sample Collection: Carefully collect an aliquot of the culture medium from each well.

-

Lactate Measurement: Use a commercial colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions to measure lactate concentration.

-

Protein Quantification: Lyse the cells remaining in the wells and perform a protein assay (e.g., BCA) to determine the total protein concentration in each well.

-

Data Normalization: Normalize the measured lactate concentration to the protein concentration for each sample (e.g., µM lactate / mg protein) to account for differences in cell number.

Protocol: Western Blot for AMPK Activation

This protocol assesses the activation of AMPK by detecting its phosphorylation at the key Threonine-172 residue.[14]

Methodology:

-

Cell Treatment and Lysis: Treat cells with the biguanide compound for the desired time. Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Repeat the process on the same membrane for total AMPK and a loading control (e.g., β-actin).

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and determine the ratio of p-AMPK to total AMPK to assess the level of activation.

General Synthesis of Biguanide Derivatives

The synthesis of biguanide derivatives is often achieved through a straightforward condensation reaction.[24][27] A common method involves the reaction of an appropriate aniline (B41778) or amine with dicyandiamide (B1669379) in the presence of an acid catalyst.[16][28]

General Procedure:

-

The starting amine (e.g., 4-(trifluoromethoxy)aniline) is reacted with sodium dicyandiamide, often with heating, to form an intermediate.[16]

-

This intermediate is then reacted with a second, corresponding amine (e.g., an alkylamine) in a suitable solvent like ethanol (B145695) or tetrahydrofuran.

-

The reaction mixture is typically refluxed for several hours.[24]

-

The final product, often a hydrochloride salt, is purified via column chromatography or recrystallization.[24][28]

References

- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carewellpharma.in [carewellpharma.in]

- 5. researchgate.net [researchgate.net]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biguanides and targeted anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - ProQuest [proquest.com]

- 17. Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Research Portal [researchdiscovery.drexel.edu]

- 27. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenformin's Impact on the Tumor Microenvironment: A Technical Guide

Abstract

Phenformin (B89758), a biguanide (B1667054) compound once used for type 2 diabetes, is experiencing a resurgence in oncology research due to its potent antitumor activities. Unlike its analogue metformin, phenformin exhibits greater bioavailability and potency, allowing it to profoundly influence cancer cell metabolism and the complex ecosystem of the tumor microenvironment (TME). This document provides an in-depth technical overview of phenformin's mechanisms of action within the TME, focusing on its role in metabolic reprogramming, modulation of immune cells, and inhibition of angiogenesis. We synthesize preclinical and clinical data, present detailed experimental protocols for key methodologies, and visualize complex signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

Phenformin's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I. This action has profound downstream effects on cellular energetics and signaling. By passing through the cell membrane, phenformin accumulates in the mitochondria and disrupts oxidative phosphorylation (OXPHOS). This leads to a decrease in ATP production and an increase in the cellular AMP/ATP ratio, which is a critical sensor of cellular energy status.